molecular formula C10H16O B8472074 4-(1-Methylcyclopropyl)cyclohexanone

4-(1-Methylcyclopropyl)cyclohexanone

Cat. No.: B8472074
M. Wt: 152.23 g/mol
InChI Key: NAWBHXDZRPICRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylcyclopropyl)cyclohexanone is a cyclohexanone derivative featuring a 1-methylcyclopropyl substituent at the 4-position. While specific data on this compound are absent in the provided evidence, its structure suggests unique steric and electronic properties due to the strained cyclopropane ring. Cyclopropane substituents are known to influence reactivity, stability, and biological activity compared to bulkier or linear substituents (e.g., tert-butyl, heptyl) .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4-(1-methylcyclopropyl)cyclohexan-1-one

InChI

InChI=1S/C10H16O/c1-10(6-7-10)8-2-4-9(11)5-3-8/h8H,2-7H2,1H3

InChI Key

NAWBHXDZRPICRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCC(=O)CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural and physical properties of 4-(1-Methylcyclopropyl)cyclohexanone with analogs from the evidence:

Compound Substituent Molecular Formula Molecular Weight Key Physical/Chemical Notes
4-Heptylcyclohexanone Heptyl C₁₃H₂₄O 196.33 Higher hydrophobicity due to long chain; used in polymer synthesis
4-(tert-Butyl)cyclohexanone tert-Butyl C₁₁H₂₀O 168.28 Bulky substituent enhances steric hindrance; forms yellow precipitates in Claisen-Schmidt condensations
2-Methylcyclohexanone Methyl C₈H₁₂O 112.16 Lower boiling point (164°C); common solvent
4-Isopropylcyclohexanol Isopropyl (cyclohexanol) C₉H₁₈O 142.24 Exists as cis/trans mixture; density ~0.914 g/cm³
This compound 1-Methylcyclopropyl Inferred C₁₀H₁₄O Estimated 150.22 Strained cyclopropane ring likely increases reactivity; potential for unique stereoelectronic effects

Notes:

  • The cyclopropane group in this compound introduces significant ring strain, which may enhance its reactivity in nucleophilic additions or cycloadditions compared to less strained analogs like 4-(tert-butyl)cyclohexanone .
  • Its molecular weight is intermediate between methyl- and heptyl-substituted derivatives, suggesting moderate volatility .

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